molecular formula C13H18N4O2S B6005631 2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide

2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide

Cat. No. B6005631
M. Wt: 294.38 g/mol
InChI Key: OBHWFONJBQEEAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor of Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in the B-cell receptor signaling pathway, and its inhibition has been shown to have therapeutic potential in a variety of B-cell malignancies.

Mechanism of Action

2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide works by irreversibly binding to the active site of BTK, preventing its activation and downstream signaling. This leads to decreased activation of the B-cell receptor signaling pathway and decreased proliferation of B-cells.
Biochemical and physiological effects:
In addition to its effects on B-cell proliferation and apoptosis, 2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide has also been shown to have anti-inflammatory effects. This is likely due to its inhibition of BTK, which is involved in the signaling pathways of several inflammatory cells, including macrophages and neutrophils.

Advantages and Limitations for Lab Experiments

One advantage of 2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide as a research tool is its specificity for BTK, which allows for targeted inhibition of the B-cell receptor signaling pathway. However, its irreversible binding to BTK can also make it difficult to study the effects of transient BTK inhibition. Additionally, its potency and specificity may make it difficult to use as a tool in non-B-cell-related research.

Future Directions

There are several potential future directions for research involving 2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide. One area of interest is its potential as a therapeutic agent in autoimmune diseases, such as rheumatoid arthritis and lupus, which are also characterized by dysregulation of B-cell signaling pathways. Additionally, further studies are needed to fully understand the anti-inflammatory effects of 2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide and its potential as a treatment for inflammatory diseases. Finally, the development of more selective BTK inhibitors may help to overcome some of the limitations of 2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide and allow for more targeted research into the role of BTK in various diseases.

Synthesis Methods

The synthesis of 2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide involves several steps, including the reaction of 2,4-dimethylbenzenesulfonyl chloride with 2-amino-1-propanol to form 2,4-dimethyl-N-(propan-2-yl)benzenesulfonamide. This intermediate is then reacted with 1H-1,2,4-triazole-1-propylamine to form the final product, 2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide.

Scientific Research Applications

2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide has been extensively studied for its potential as a therapeutic agent in B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). Preclinical studies have shown that 2,4-dimethyl-N-[2-(1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide inhibits BTK activity and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cell malignancies.

properties

IUPAC Name

2,4-dimethyl-N-[2-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4O2S/c1-10-4-5-13(11(2)6-10)20(18,19)16-7-12(3)17-9-14-8-15-17/h4-6,8-9,12,16H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBHWFONJBQEEAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NCC(C)N2C=NC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-dimethyl-N-[2-(1,2,4-triazol-1-yl)propyl]benzenesulfonamide

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